Cas no 893566-38-6 (3-chloro-4-methyl-1,8-Naphthyridine)

3-Chloro-4-methyl-1,8-naphthyridine is a heterocyclic organic compound featuring a naphthyridine core substituted with chlorine and methyl functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. Its rigid aromatic framework ensures stability, and the electron-deficient nature of the naphthyridine ring facilitates diverse functionalization. This compound is particularly useful in the development of bioactive molecules, including antimicrobial and anticancer agents, due to its ability to interact with biological targets. High purity grades are available for research and industrial applications.
3-chloro-4-methyl-1,8-Naphthyridine structure
893566-38-6 structure
Product Name:3-chloro-4-methyl-1,8-Naphthyridine
CAS No:893566-38-6
MF:C9H7ClN2
MW:178.618280649185
CID:1120668
PubChem ID:44597500
Update Time:2025-05-20

3-chloro-4-methyl-1,8-Naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-methyl-1,8-Naphthyridine
    • SCHEMBL3151611
    • 3-chloro-4-methyl-[1,8]naphthyridine
    • 893566-38-6
    • DCFDZTDFUHLKOS-UHFFFAOYSA-N
    • AKOS024259446
    • Inchi: 1S/C9H7ClN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3
    • InChI Key: DCFDZTDFUHLKOS-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C(C=CC=N2)=C1C

Computed Properties

  • Exact Mass: 178.0297759g/mol
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 25.8Ų

3-chloro-4-methyl-1,8-Naphthyridine Pricemore >>

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Additional information on 3-chloro-4-methyl-1,8-Naphthyridine

3-Chloro-4-Methyl-1,8-Naphthyridine: A Comprehensive Overview

3-Chloro-4-Methyl-1,8-Naphthyridine, with the CAS number 893566-38-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the naphthyridine family, which is a bicyclic aromatic system with two nitrogen atoms in the ring structure. The presence of chlorine and methyl groups at specific positions imparts unique chemical and physical properties to this molecule, making it a subject of interest for researchers and industry professionals alike.

The structure of 3-chloro-4-methyl-1,8-naphthyridine consists of a naphthyridine core with substituents at positions 3 and 4. The chlorine atom at position 3 introduces electron-withdrawing effects, while the methyl group at position 4 contributes electron-donating properties. This combination creates a balance between electron-deficient and electron-rich regions within the molecule, which is crucial for its reactivity and functionality. Recent studies have highlighted the potential of this compound in various applications, including as a precursor for advanced materials and as an intermediate in pharmaceutical synthesis.

One of the most notable aspects of 3-chloro-4-methyl-1,8-naphthyridine is its versatility in chemical reactions. Researchers have demonstrated its ability to undergo various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. These reactions are facilitated by the electronic environment created by the substituents on the naphthyridine ring. For instance, the chlorine atom at position 3 serves as an excellent leaving group in substitution reactions, enabling the formation of diverse derivatives with tailored properties.

In terms of physical properties, 3-chloro-4-methyl-1,8-naphthyridine exhibits a high melting point due to its rigid aromatic structure and strong intermolecular forces. Its solubility in organic solvents is moderate, which makes it suitable for solution-based reactions. Recent advancements in computational chemistry have allowed researchers to predict and optimize the solubility of this compound by modifying its substituents or incorporating additional functional groups.

The applications of 3-chloro-4-methyl-1,8-naphthyridine span across multiple disciplines. In materials science, it has been explored as a building block for constructing advanced functional materials, such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it a promising candidate for applications in organic electronics. Additionally, in pharmaceutical chemistry, this compound has been investigated as a potential lead molecule for drug development due to its ability to interact with biological targets through specific binding modes.

Recent research has also focused on the catalytic properties of 3-chloro-4-methyl-1,8-naphthyridine. Studies have shown that it can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. This opens up new avenues for its use in industrial catalysis and green chemistry.

In conclusion, 3-chloro-4-methyl-1,8-naphthyridine is a multifaceted compound with immense potential across various fields. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers and industry professionals. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play a significant role in shaping future advancements in chemistry and materials science.

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